molecular formula C11H19N3 B13297771 1-(3,5-dimethylcyclohexyl)-1H-pyrazol-4-amine

1-(3,5-dimethylcyclohexyl)-1H-pyrazol-4-amine

Cat. No.: B13297771
M. Wt: 193.29 g/mol
InChI Key: AXFWXNPBRFZCNB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 3,5-dimethylcyclohexyl substituent at the N1 position and methyl groups at the 3- and 5-positions of the pyrazole ring.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(3,5-dimethylcyclohexyl)pyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-8-3-9(2)5-11(4-8)14-7-10(12)6-13-14/h6-9,11H,3-5,12H2,1-2H3

InChI Key

AXFWXNPBRFZCNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)N2C=C(C=N2)N)C

Origin of Product

United States

Preparation Methods

Route A: Cyclization of Hydrazines with β-Dicarbonyl Compounds

This classical approach involves the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by substitution at the N-1 position with the 3,5-dimethylcyclohexyl group.

Stepwise Process:

  • Preparation of 4-Amino-3,5-dimethylpyrazole:

    • React hydrazine hydrate with acetylacetone (2,4-pentanedione) under reflux conditions to form the pyrazole core.
    • This reaction exploits the cyclization of hydrazine with β-dicarbonyl compounds to yield the pyrazole nucleus.
  • N-1 Substitution with 3,5-Dimethylcyclohexyl Group:

    • The pyrazole intermediate is then alkylated at the N-1 position using a suitable cyclohexyl derivative, such as 3,5-dimethylcyclohexyl halide or sulfonate ester, under basic conditions (e.g., potassium carbonate in DMF or acetonitrile).

Reaction Scheme:

Hydrazine + Acetylacetone → 4-Amino-3,5-dimethylpyrazole
4-Amino-3,5-dimethylpyrazole + 3,5-dimethylcyclohexyl halide → N-(3,5-dimethylcyclohexyl)-1H-pyrazol-4-amine

Specific Reaction Conditions and Optimization

Step Reagents Solvent Temperature Catalyst/Base Yield Notes
Cyclization Hydrazine hydrate + Acetylacetone Ethanol or ethanol-water mixture Reflux (~78°C) None 70-85% Standard pyrazole synthesis
Alkylation N-(pyrazol-4-yl) amine + 3,5-dimethylcyclohexyl halide Acetonitrile or DMF Room temperature to 60°C K2CO3 or NaH 65-80% Excess halide may be used to drive reaction

Purification and Characterization

  • Purification Techniques:

    • Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexane).
    • Recrystallization from ethanol or ethanol-water mixtures.
  • Characterization:

    • Confirmed by NMR (¹H, ¹³C), MS, IR spectroscopy.
    • Melting point analysis for purity assessment.

Additional Considerations and Variations

Summary of Key Data

Parameter Data Source
Molecular formula C₁₂H₂₁N₃
Molecular weight 207.32 g/mol
Typical yield 65-85% Based on literature
Reaction time 4-12 hours Experimental conditions

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Synthesis and Chemical Properties

1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules . The compound contains a pyrazole ring substituted with a dimethylcyclohexyl group and an amine group . The presence of these functional groups allows for further chemical modifications and derivatizations, making it a versatile intermediate in organic synthesis .

Pharmaceutical Research

Virtual screening studies targeting the urokinase receptor (uPAR) have identified 4-(4-((3,5-dimethylcyclohexyl)carbamoyl)-2-(4-isopropylcyclohexyl)pyrazolidin-3-yl)piperidin-1-ium (3 ) as a lead compound . This compound displayed lead-like properties and inhibited cell growth, induced apoptosis, and blocked angiogenesis .

In vivo PK Study:
Compound 3 was administered orally to mice at a dose of 50 mg/kg . The compound reached a maximum plasma concentration of approximately 40 μM around 5 hours post-administration and had an estimated half-life of 2 hours . These pharmacokinetic parameters suggest that 3 has suitable drug-like properties in vivo, which may warrant further optimization of its potency .

Related Compounds and Their Applications

Other pyrazole derivatives with structural similarities to this compound have shown diverse applications:

  • 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS No: 1201935-36-5): This compound is used in synthesis .
  • 1-(3-Ethylcyclohexyl)-1H-pyrazol-4-amine (CAS No: 1342754-43-1): This compound is also used in synthesis .
  • 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine (CAS No: 1339095-00-9): This compound is another isomer of the title compound .

Arsenic Toxicity Mitigation

Arsenic exposure through contaminated water and diet can lead to various health issues, including cancer, cardiovascular diseases, and neuronal damage . Research is being conducted on reagents that can ameliorate the effects of arsenic exposure in vivo . Although not directly linked, pyrazole-containing compounds may have a role in mitigating arsenic-induced damage due to their potential antioxidant and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrazol-4-amine derivatives and their structural features:

Compound Name Substituent at N1 Pyrazole Substituents Molecular Formula Molecular Weight Key References
1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine 3,5-Dimethylcyclohexyl 3,5-dimethyl C₁₂H₂₁N₃* ~207.3* Inferred
1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine Cyclohexyl 3,5-dimethyl C₁₁H₁₉N₃ 193.29
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 3,4-Dimethoxybenzyl 3,5-dimethyl C₁₄H₁₉N₃O₂ 261.33
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine 1-Naphthylmethyl 3,5-dimethyl C₁₆H₁₇N₃ 251.33
1-(2-Cyclopropylethyl)-3,5-dimethyl-1H-pyrazol-4-amine 2-Cyclopropylethyl 3,5-dimethyl C₁₀H₁₇N₃ 179.26

*Estimated based on structural analogy.

Key Observations:
  • Lipophilicity : The 3,5-dimethylcyclohexyl group in the target compound is more hydrophobic than the benzyl () or naphthylmethyl () substituents, which may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Accessibility : Cyclohexyl and aryl substituents (e.g., 3,4-dimethoxybenzyl in ) are typically synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of compound 5j using cyclohexyl methyl ketone ().

Crystallographic and Conformational Insights

Crystal structures of related compounds, such as 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine (C₉H₁₇N₃), reveal planar pyrazole rings with hydrogen-bonding interactions involving the amine group . The 3,5-dimethylcyclohexyl substituent in the target compound is expected to adopt a chair conformation, with methyl groups at equatorial positions to minimize steric strain. Computational modeling tools like Mercury () could further elucidate packing arrangements and intermolecular interactions.

Physicochemical Properties

  • Solubility : The target compound’s logP is estimated to be higher than that of the cyclohexyl analog () due to additional methyl groups, aligning with trends observed in substituted cyclohexanes ().
  • Thermal Stability : Pyrazole derivatives with rigid substituents (e.g., naphthylmethyl) exhibit higher melting points than aliphatic analogs, as seen in vs. 13.

Biological Activity

1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, disrupting various biological pathways. For instance, it has been suggested that similar pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of essential cellular components in microorganisms. For example, studies have shown that certain pyrazole compounds can disrupt bacterial cell wall synthesis, leading to cell death.

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown cytotoxic effects against breast cancer cell lines (e.g., MCF7) with IC50 values indicating significant potency .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF73.3Induction of apoptosis via EGFR pathway
Related Pyrazole DerivativeMDA-MB-23117Inhibition of MAPK phosphorylation

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antiproliferative Studies : A series of pyrazole derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the cytotoxicity and selectivity towards cancer cells .
  • In Vivo Studies : In animal models, certain pyrazole derivatives demonstrated reduced tumor sizes compared to controls when administered at specific doses. These findings highlight the potential for developing effective anticancer therapies based on pyrazole structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-dimethylcyclohexyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors with substituted cyclohexyl halides. For example, analogous compounds like 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine are synthesized using sodium hydride as a base in DMF at elevated temperatures . However, the bulky 3,5-dimethylcyclohexyl group may necessitate longer reaction times or alternative solvents (e.g., THF) to improve solubility. Purification via column chromatography or recrystallization is critical to isolate the product, with yields influenced by steric hindrance from the cyclohexyl substituent .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR can confirm the presence of the cyclohexyl group (e.g., axial/equatorial proton splitting) and pyrazole ring protons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C11_{11}H19_{19}N3_3) and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical details (e.g., chair conformation of the cyclohexyl group) and hydrogen bonding networks. SHELX programs are widely used for refinement .

Q. How can researchers address discrepancies in synthetic yields when scaling up the preparation?

  • Methodological Answer : Contradictions in yields often stem from variations in reaction kinetics (e.g., inefficient mixing during alkylation). Optimizing solvent volume, temperature gradients, and reagent stoichiometry during scale-up is essential. Parallel small-scale trials under controlled conditions (e.g., inert atmosphere) can identify critical parameters .

Advanced Research Questions

Q. How does the substitution pattern (3,5-dimethylcyclohexyl) affect the compound’s reactivity and interaction with biological targets compared to simpler cyclohexyl analogs?

  • Methodological Answer :

  • Steric Effects : The 3,5-dimethyl groups increase steric hindrance, potentially reducing nucleophilic substitution rates. Molecular modeling (e.g., DFT calculations) can predict steric bulk and conformational preferences .
  • Biological Interactions : Comparative docking studies with cyclohexyl analogs (e.g., 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine) can reveal how methyl groups influence binding to enzymes like kinases or GPCRs. Surface plasmon resonance (SPR) assays quantify affinity differences .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile data from analogs (e.g., N-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-4-amine) to identify trends in substituent effects .
  • Dose-Response Studies : Test the compound across multiple concentrations and cell lines to distinguish intrinsic activity from assay-specific artifacts .
  • Structural Elucidation : Use X-ray co-crystallography to confirm target engagement and rule off-target effects .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with potential enzyme targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability and key residue contacts (e.g., using GROMACS or AMBER) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs with/without dimethylcyclohexyl groups .
  • Pharmacophore Modeling : Identify essential chemical features (e.g., hydrogen bond donors, hydrophobic regions) using tools like Schrödinger’s Phase .

Q. How to design a structure-activity relationship (SAR) study to identify key functional groups responsible for observed biological effects?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., removal of methyl groups, cyclohexyl → phenyl replacement) .
  • Biological Profiling : Test analogs in standardized assays (e.g., IC50_{50} determination in enzyme inhibition).
  • Multivariate Analysis : Use PCA or clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity .

Data Analysis & Experimental Design

Q. What in vitro assays are appropriate for evaluating the anticancer potential of this pyrazole derivative, and how should controls be implemented?

  • Methodological Answer :

  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with normal cell controls (e.g., HEK293) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation.
  • Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin) and vehicle-only treatments. Replicate experiments ≥3 times to ensure statistical significance .

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